molecular formula C15H19BrN2O3 B4599700 Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate

Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate

Cat. No.: B4599700
M. Wt: 355.23 g/mol
InChI Key: XHLPKAHKIHAWJN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a bromine atom at position 5 and a cyclohexylcarbamoyl-amino group at position 2. The cyclohexylcarbamoyl group introduces steric bulk and hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity .

Properties

IUPAC Name

methyl 5-bromo-2-(cyclohexylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-21-14(19)12-9-10(16)7-8-13(12)18-15(20)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLPKAHKIHAWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate typically involves the following steps:

    Carbamoylation: The addition of a cyclohexylcarbamoyl group to the brominated benzoic acid derivative.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, carbamoylation, and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

The table below compares substituent patterns and their implications:

Compound Name Substituents (Position) Key Features Reference
Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate Br (5), cyclohexylcarbamoyl-amino (2) Steric bulk, hydrogen bonding via amide N-H; moderate antimicrobial activity
Methyl 5-Iodo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate I (5), methoxycarbonyl-cyclohexyl (2) Larger halogen (iodine) increases molecular weight; altered π–π interactions
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate Br (5), 4-methoxybenzoyl-amino (2) Methoxy group enhances electron density; improved binding affinity
Methyl 5-bromo-2-(fluorosulfonyl)benzoate Br (5), fluorosulfonyl (2) Strong electron-withdrawing group; targets enzymes via sulfonyl interactions
Methyl 5-bromo-2-chloro-4-methoxybenzoate Br (5), Cl (2), OMe (4) Multiple halogens increase reactivity but reduce selectivity

Key Observations :

  • Halogen Effects : Bromine at position 5 is common, but iodine (e.g., Compound 34 in ) increases molecular weight and may alter stacking interactions .

Key Observations :

  • Antimicrobial Activity : Compounds with bromine and hydrogen-bonding groups (e.g., amides) show moderate activity, while those with multiple halogens (Cl, Br) exhibit broader efficacy .
  • Solubility and Targeting: Amino or methoxy groups enhance solubility (e.g., ), whereas bulky substituents like cyclohexylcarbamoyl may limit bioavailability .

Key Research Findings

  • Crystallography: Similar compounds (e.g., quinoline derivatives in ) show π–π stacking and hydrogen bonding, suggesting the target compound may form stable supramolecular assemblies.
  • Reactivity : The cyclohexylcarbamoyl group undergoes nucleophilic substitution less readily than electron-deficient groups (e.g., fluorosulfonyl) due to steric hindrance .

Biological Activity

Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzamide derivatives, characterized by the presence of a bromine atom at the 5-position and a cyclohexylcarbamoyl group at the amino position. The general formula for this compound is C13H16BrN2O3C_{13}H_{16}BrN_{2}O_{3}.

The synthesis typically involves the bromination of methyl 2-amino-5-methylbenzoate followed by the introduction of the cyclohexylcarbamoyl group through standard amide coupling techniques. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as those involving p53 and NF-kB.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction via p53 pathway
CCRF-CEM (Leukemia)15Cell cycle arrest and apoptosis

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells treated with this compound showed a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.
  • Leukemia Resistance : Research on CCRF-CEM cells indicated that this compound could overcome resistance mechanisms associated with traditional chemotherapeutics like methotrexate. The downregulation of dihydrofolate reductase (DHFR) was observed, which is crucial for cellular proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-2-[(cyclohexylcarbamoyl)amino]benzoate
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